Structural Differentiation from the Closest 2D Analog: Meta-Acetyl vs. Para-Substituted Anilides
The closest commercially available analog, N-[4-(aminocarbonyl)phenyl]-4-hydroxy-3-quinolinecarboxamide (Hit2Lead ID 9131456), shares 93% 2D similarity but differs in the N-aryl substituent: 3-acetylphenyl (target) vs. 4-aminocarbonylphenyl (analog) . This substitutional difference results in measurable changes in key drug-likeness parameters: the target compound has a higher calculated LogP (4.17 vs. 3.19, Δ = +0.98) and lower topological polar surface area (tPSA: 79.3 Ų vs. 105.3 Ų, Δ = -26.0 Ų), indicating greater lipophilicity and membrane permeability potential . The hydrogen bond donor count is also reduced (2 vs. 3), which may reduce desolvation penalties upon target binding.
| Evidence Dimension | Physicochemical property comparison (LogP, tPSA, HBD count) between closest commercially available analog |
|---|---|
| Target Compound Data | LogP = 4.17; tPSA = 79.3 Ų; HBD = 2; LogSW = -5.00 |
| Comparator Or Baseline | N-[4-(aminocarbonyl)phenyl]-4-hydroxy-3-quinolinecarboxamide (Hit2Lead 9131456): LogP = 3.19; tPSA = 105.3 Ų; HBD = 3; LogSW = -4.16 |
| Quantified Difference | Δ LogP = +0.98; Δ tPSA = -26.0 Ų; Δ HBD = -1; Δ LogSW = -0.84 |
| Conditions | Properties computed by ChemBridge/Hit2Lead cheminformatics pipeline. Salt form: FREE for both compounds. Stereochemistry: achiral. |
Why This Matters
The 0.98 log-unit increase in LogP and 26 Ų reduction in tPSA predict enhanced passive membrane permeability for the target compound, which may translate to improved intracellular target access—a critical differentiation for cell-based assays and lead optimization.
